4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Urea Derivatives: Using urea derivatives and β-ketoesters under acidic or basic conditions.
Biginelli Reaction: A multi-component reaction involving urea, an aldehyde, and a β-ketoester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction to dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one would involve its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methyl-3,4-dihydropyrimidin-2(1H)-one
- 4-Hydroxy-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c1-7-3-2-4(8)6-5(7)9/h2-4,8H,1H3,(H,6,9) |
InChI Key |
VKKXBRGGRWBNNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(NC1=O)O |
Origin of Product |
United States |
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